Neuromedin N (trifluoroacetate salt)
Description
Classification and Phylogenetic Relationships within the Neuropeptide Family
Neuromedin N belongs to the broader family of neuromedins, which are a group of neuropeptides that exhibit a range of biological activities. researchgate.net
Neuromedin N is classified within the neurotensin (B549771) family of peptides. researchgate.netwikipedia.org It is derived from the same precursor protein as neurotensin, known as the proneurotensin/neuromedin N (pro-NT/NN) precursor. wikipedia.orgnih.govnih.gov This common origin underscores their close phylogenetic relationship. The genes encoding this precursor are highly conserved across vertebrates. encyclopedia.pub Both Neuromedin N and neurotensin are located in the C-terminal region of this precursor, flanked by Lys-Arg sequences which are recognized and cleaved by proprotein convertases. wikipedia.orgnih.gov This shared biosynthetic pathway firmly places Neuromedin N within the neurotensin family.
While Neuromedin N is part of the neurotensin family, other neuromedins like Neuromedin U (NMU) and Neuromedin S (NMS) belong to a distinct subfamily. researchgate.netfrontiersin.org Here are the key distinctions:
Precursor and Structure: Neuromedin N is co-synthesized with neurotensin from the pro-NT/NN precursor. nih.gov In contrast, NMU and NMS are derived from their own precursors, preproNMU and preproNMS, respectively. frontiersin.org Structurally, Neuromedin N is a hexapeptide, while NMU exists in various isoforms, such as a 25-amino acid peptide in humans (NMU-25). wikipedia.orgwikipedia.org NMS is also structurally related to NMU. frontiersin.org
Receptor Specificity: Neuromedin N primarily interacts with neurotensin receptors. wikipedia.org Conversely, NMU and NMS are endogenous ligands for two specific G protein-coupled receptors, NMUR1 and NMUR2. frontiersin.orgnih.govwikipedia.org NMUR1 is mainly found in peripheral tissues, whereas NMUR2 is predominantly located in the central nervous system. frontiersin.orgacs.orgnih.gov
Biological Functions: The functions of Neuromedin N are closely tied to those of neurotensin, including roles in the gastrointestinal and central nervous systems. nih.gov Neuromedin U was named for its potent contractile effect on the uterus and is involved in a wide array of functions including smooth muscle contraction, regulation of blood pressure, and appetite. wikipedia.orgnih.govfrontiersin.org Neuromedin S is particularly noted for its role in regulating circadian rhythms. frontiersin.org
Historical Perspective on the Discovery and Initial Characterization of Neuromedin N
Neuromedin N was first isolated from porcine spinal cord. nih.govtgpeptide.com Its discovery was part of a broader effort to identify and characterize novel bioactive peptides. Initial characterization revealed it to be a hexapeptide with the amino acid sequence Lys-Ile-Pro-Tyr-Ile-Leu. wikipedia.org Early studies focused on its structural similarity to the C-terminal region of neurotensin and its pharmacological effects, such as its contractile activity on the guinea-pig ileum and its ability to induce hypotension in rats. nih.govtgpeptide.com The co-localization and co-release of Neuromedin N with neurotensin from a common precursor were pivotal findings in understanding its physiological context. nih.govencyclopedia.pub
Structural Homologies and Functional Similarities with Neurotensin and Related Peptides
The structural and functional relationship between Neuromedin N and neurotensin is a cornerstone of its scientific interest.
Structural Homologies: Neuromedin N shares significant sequence homology with the C-terminal region of neurotensin. nih.govwikipedia.org The C-terminal hexapeptide of neurotensin (Arg-Arg-Pro-Tyr-Ile-Leu) is remarkably similar to the entire sequence of Neuromedin N (Lys-Ile-Pro-Tyr-Ile-Leu). researchgate.netwikipedia.org This C-terminal region is responsible for the biological activity of neurotensin. wikipedia.orgebi.ac.uk
Functional Similarities: Due to their structural similarities, Neuromedin N and neurotensin exhibit overlapping biological activities. Both peptides are found in the nervous and intestinal tissues of mammals and can bind to neurotensin receptors. wikipedia.orgencyclopedia.pub Studies have shown that both peptides can influence gastrointestinal motility and secretion. nih.gov For instance, both can reduce net fluid absorption and cause net fluid secretion in the rat small intestine, although neurotensin is significantly more potent. nih.gov
However, there are also functional distinctions. While both are biologically active, the larger precursor-derived peptides containing the neurotensin or neuromedin N sequence appear to be less potent but more resistant to degradation, suggesting they might act as long-lasting activators in certain physiological or pathological states. nih.govebi.ac.uk
Table 1: Comparison of Neuromedin N and Neurotensin
| Feature | Neuromedin N | Neurotensin |
|---|---|---|
| Amino Acid Sequence | Lys-Ile-Pro-Tyr-Ile-Leu | pyroGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr-Ile-Leu-OH |
| Length | 6 amino acids | 13 amino acids |
| Precursor | Proneurotensin/neuromedin N | Proneurotensin/neuromedin N |
| Primary Receptor | Neurotensin receptors | Neurotensin receptors |
| Key Functions | Gastrointestinal motility, potential neuromodulation | Regulation of hormone release, dopamine (B1211576) pathway interaction, gastrointestinal functions, analgesia, hypothermia |
Significance of Neuromedin N (trifluoroacetate salt) as a Research Probe in Peptidic Studies
The trifluoroacetate (B77799) (TFA) salt form of Neuromedin N is widely utilized in research for several reasons. chemimpex.com Synthetic peptides are often purified using reversed-phase high-performance liquid chromatography (HPLC) with TFA in the mobile phase. genscript.comambiopharm.com This process results in the peptide being isolated as a TFA salt. nih.govresearchgate.net
The use of Neuromedin N (trifluoroacetate salt) as a research probe is significant for:
Studying Neuropeptide Signaling: It serves as a valuable tool for investigating the signaling pathways mediated by neurotensin receptors. chemimpex.com
Neuropharmacology: Researchers use it to explore potential therapeutic applications related to neurogenic inflammation, pain modulation, and gastrointestinal disorders. chemimpex.com
Structure-Activity Relationship Studies: The defined chemical nature of the TFA salt allows for consistent and reproducible results in experiments aimed at understanding how the peptide's structure relates to its biological function. nih.gov
While the TFA counter-ion can sometimes influence the biological and physicochemical properties of peptides, its use is standard in early-stage research and development. genscript.comambiopharm.comnih.gov It is important for researchers to be aware of the potential effects of the TFA salt on experimental outcomes. genscript.com
Properties
Molecular Formula |
C40H64F3N7O10 |
|---|---|
Molecular Weight |
860.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C38H63N7O8.C2HF3O2/c1-7-23(5)31(36(50)42-29(38(52)53)20-22(3)4)43-34(48)28(21-25-14-16-26(46)17-15-25)41-35(49)30-13-11-19-45(30)37(51)32(24(6)8-2)44-33(47)27(40)12-9-10-18-39;3-2(4,5)1(6)7/h14-17,22-24,27-32,46H,7-13,18-21,39-40H2,1-6H3,(H,41,49)(H,42,50)(H,43,48)(H,44,47)(H,52,53);(H,6,7)/t23-,24-,27-,28-,29-,30-,31-,32-;/m0./s1 |
InChI Key |
LBLMAXWHYUDNTA-VDQDBXMRSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCCN)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(C(C)CC)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Ii. Biosynthesis, Processing, and Transcriptional Regulation of Neuromedin N
Gene Encoding the Pro-neurotensin/Neuromedin N Precursor
Neuromedin N and neurotensin (B549771) are encoded by the same gene, which directs the synthesis of a common precursor protein known as pro-neurotensin/neuromedin N (pro-NT/NN). nih.govwikipedia.org In humans, this gene is located on chromosome 12. wikipedia.org The precursor protein is a polypeptide of 169-170 amino acids. wikipedia.org Within this precursor, the sequences for neurotensin and neuromedin N are situated in the C-terminal region. nih.govnih.govnih.gov These two peptides are flanked and separated by pairs of basic amino acids, specifically Lysine-Arginine (Lys-Arg) sequences, which serve as recognition sites for processing enzymes. wikipedia.orgnih.govnih.govnih.gov A fourth dibasic sequence is also present in the middle of the precursor molecule. nih.govnih.govnih.gov
Post-Translational Processing by Prohormone Convertases (PCs)
The conversion of the inactive pro-NT/NN precursor into biologically active peptides is a critical step mediated by a family of enzymes called prohormone convertases (PCs). nih.govnih.govnih.gov This processing occurs within the secretory vesicles of cells. embopress.org
The pro-NT/NN precursor contains four potential cleavage sites marked by dibasic amino acid pairs. nih.gov However, not all of these sites are cleaved with equal efficiency. The three Lys-Arg sequences located in the C-terminal region, which flank and separate neurotensin and neuromedin N, are the primary targets for proteolytic processing. nih.govnih.govnih.gov The fourth dibasic site, located more towards the middle of the precursor, is generally poorly cleaved. nih.govnih.govnih.gov The cleavage at these specific sites is the initial and crucial step in liberating neurotensin and neuromedin N from the precursor protein.
A key feature of pro-NT/NN processing is its tissue-specific nature, leading to a diverse array of final peptide products in different parts of the body. nih.govnih.gov This differential processing is largely determined by the specific prohormone convertases expressed in a given tissue. nih.govnih.gov
Brain: In the brain, the precursor is predominantly processed to yield both neurotensin and neuromedin N. nih.govnih.govnih.gov This processing is mainly attributed to the activity of the prohormone convertase PC2. nih.govnih.gov
Gut: In the intestine, the processing pattern is different. Here, the primary products are neurotensin and a larger peptide that has the neuromedin N sequence at its C-terminus, referred to as "large NN". nih.govnih.govnih.govnih.gov The prohormone convertase PC1 is primarily responsible for this processing pattern in the gut. nih.govnih.gov
Adrenal Glands: The adrenal glands exhibit yet another processing profile, producing neurotensin, large NN, and another large peptide ending with the neurotensin sequence, known as "large NT". nih.govnih.govnih.gov The prohormone convertase PC5-A is implicated in the processing events observed in the adrenals. nih.govnih.gov
This tissue-specific processing allows for the generation of a variety of biologically active peptides from a single gene, thereby increasing the functional diversity of the neurotensin/neuromedin N system. nih.govnih.gov
As mentioned, the tissue-specific processing of the pro-NT/NN precursor can result in the formation of larger peptide forms, namely large NT and large NN. nih.govebi.ac.uk These larger peptides, which can be over 100 amino acids in length, have been identified in various tissues and cancer cell lines. nih.govnih.gov While they exhibit a lower potency in activating the neurotensin receptor compared to their smaller counterparts, they are significantly less susceptible to degradation. nih.govebi.ac.uk This increased stability suggests that large NT and large NN may function as long-lasting endogenous activators of neurotensin receptors in various physiological and pathological conditions. nih.govebi.ac.uk
Transcriptional and Translational Regulation of Neuromedin N Gene Expression
The expression of the gene encoding the pro-NT/NN precursor is a tightly regulated process, influenced by a variety of signaling molecules and transcription factors. This regulation allows for the dynamic control of neuromedin N and neurotensin production in response to different physiological cues.
Studies in PC12 cells, a cell line used in neuroscience research, have revealed that the expression of the neurotensin/neuromedin N gene is cooperatively regulated by AP-1 transcription factors. nih.gov Furthermore, there is a synergistic activation of the gene's promoter by the transcription factor c-Jun and glucocorticoids. nih.gov This synergistic interaction is further modulated by other proteins in the Fos family, such as c-Fos and Fos B, which can potentiate the activation by glucocorticoids. nih.gov The regulatory region of the gene contains specific DNA motifs, including an AP-1 site, a cAMP response element, and a glucocorticoid response element, which are all crucial for this cooperative activation. nih.gov In some contexts, gene expression is also influenced by the c-Fos and AP-1 genes. biolife-publisher.it
Iii. Receptor Pharmacology and Signal Transduction Mechanisms of Neuromedin N Trifluoroacetate Salt
Characterization of Neurotensin (B549771) Receptor Subtypes (NTS1 and NTS2)
The biological effects of neurotensin and related peptides are mediated through at least two GPCR subtypes: the high-affinity neurotensin receptor 1 (NTS1) and the low-affinity neurotensin receptor 2 (NTS2). guidetopharmacology.org The NTS1 receptor was first cloned from rat brain and shares high homology (84%) with its human counterpart. guidetopharmacology.org The NTS2 receptor is also primarily expressed in the brain and is sensitive to the H1 anti-histamine levocabastine. guidetopharmacology.org While neurotensin binds with high affinity (in the sub-nanomolar range) to NTS1 and lower affinity to NTS2 (nanomolar range), Neuromedin N exhibits a distinct selectivity profile. wikipedia.orgguidetopharmacology.org
Neuromedin N primarily acts as a ligand for the NTS2 receptor. nih.govwikipedia.org Its physiological effects, such as analgesia and hypothermia, are attributed to its interaction with NTS2. wikipedia.org
Binding studies using radiolabeled Neuromedin N ([³H]NN) on rat brain and spinal cord membranes have demonstrated its binding characteristics. Homologous displacement studies revealed a relatively weak affinity for its binding sites. The specific binding of [³H]NN is saturable, indicating interaction with a single, homogenous set of binding sites. nih.gov The selectivity of Neuromedin N for NTS2 is underscored by the finding that its stimulatory effect is inhibited by the NTS2 antagonist levocabastine, but not by the NTS1-selective antagonist SR48692. nih.gov
| Parameter | Value (Rat Brain) | Value (Rat Spinal Cord) | Reference |
|---|---|---|---|
| IC₅₀ | 454 nM | 425 nM | nih.gov |
| K_d | 264.8 ± 30.18 nM | Not Reported | nih.gov |
| B_max | 3.8 ± 0.2 pmol/mg protein | Not Reported | nih.gov |
Neuromedin N functions as an agonist at neurotensin receptors, with studies confirming its ability to activate G proteins. nih.gov In [³⁵S]GTPγS binding experiments, which measure G protein activation, Neuromedin N demonstrated moderate agonist activity at NTS2 receptors in both rat brain and spinal cord membranes. nih.gov Its potency is significantly higher in functional assays compared to its binding affinity, a common characteristic for GPCR agonists.
| Parameter | Value (Rat Brain) | Value (Rat Spinal Cord) | Reference |
|---|---|---|---|
| EC₅₀ | 0.7 nM | 0.79 nM | nih.gov |
| E_max | 112.3 ± 1.4% | 112.9 ± 2.4% | nih.gov |
G Protein-Coupled Receptor (GPCR) Coupling Mechanisms
NTS1 and NTS2 are both members of the GPCR family, transducing extracellular peptide binding into intracellular signals via heterotrimeric G proteins. guidetopharmacology.orgmedchemexpress.com The specific G protein subtype engaged by the receptor dictates the subsequent downstream signaling cascade.
NTS1 is predominantly a Gq-preferring receptor, meaning its activation typically leads to the stimulation of phospholipase C. guidetopharmacology.org However, in some cellular systems, NTS1 has also been shown to couple to Gi/o and Gs proteins. guidetopharmacology.org The NTS2 receptor, the primary target for Neuromedin N, is also coupled to G proteins, as evidenced by agonist-stimulated [³⁵S]GTPγS binding. nih.gov While its specific G protein preferences are less universally defined than NTS1, its functional effects are distinct, suggesting coupling to different signaling pathways or effectors.
Activation of neurotensin receptors initiates a variety of intracellular signaling cascades.
Calcium Signaling Pathways : The classical signaling pathway for the related NTS1 receptor involves coupling to Gq/11 proteins. guidetopharmacology.org This activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca²⁺]i), while DAG activates protein kinase C (PKC). medchemexpress.com Although Neuromedin N has low affinity for NTS1, the related peptide Neuromedin B has been shown to activate calcineurin through a Ca²⁺-dependent signaling pathway and increase intracellular Ca²⁺ via T-type Ca²⁺ channels. nih.govnih.gov This suggests that calcium signaling is a key downstream effect for this family of peptides.
cAMP Signaling : The role of cyclic AMP (cAMP) in neurotensin receptor signaling can be complex. While NTS1 has been shown to couple to Gs (which stimulates cAMP production) or Gi/o (which inhibits cAMP production) in certain contexts, the primary pathways are non-cAMP-mediated. guidetopharmacology.orgplos.org Studies on other neuromedins, such as Neuromedin U acting on its receptors, have shown a reduction in intracellular cAMP levels, suggesting an inhibitory G protein (Gi/o) mediated pathway can be engaged by this peptide family. plos.org This pathway can, in turn, influence Ca²⁺ influx. nih.gov
Prolonged or repeated exposure to an agonist typically leads to the desensitization of GPCRs, a process that protects the cell from overstimulation. This involves receptor phosphorylation, uncoupling from G proteins, and subsequent internalization (removal from the cell surface).
Studies on NTS2 have demonstrated a desensitization phenomenon. In Xenopus oocytes expressing the NTS2 receptor, a second application of Neuromedin N after a short wash period results in a significantly reduced response, indicating rapid desensitization. jneurosci.org The extensive presence of serine and threonine residues in the intracellular loops and C-terminus of the NTS2 receptor may serve as phosphorylation sites for kinases like protein kinase C, contributing to this rapid desensitization. jneurosci.org
Furthermore, research on the closely related Neuromedin B receptor shows that agonist-induced desensitization is mediated by receptor down-regulation and internalization. nih.gov Following internalization, the receptor can be recycled back to the cell surface, allowing for resensitization to the agonist. nih.gov This process of internalization and recycling is a common mechanism for regulating the surface expression and signaling capacity of GPCRs.
Iv. Anatomical Distribution and Cellular Localization of Neuromedin N
Central Nervous System Distribution
Neuromedin N, or the mRNA of its precursor, is widely distributed throughout the central nervous system (CNS) of mammals. wikipedia.orgnih.gov
In situ hybridization and radioimmunoassays have revealed the widespread presence of cells containing mRNA for the neurotensin (B549771)/neuromedin N (NT/N) precursor in the forebrain of rats. nih.gov The distribution of immunoreactive Neuromedin N (iNN) and immunoreactive Neurotensin (iNT) shows significant regional variations in their ratios, indicating differential processing of the precursor molecule in different brain areas. nih.gov
Key brain structures where Neuromedin N or its precursor have been identified include:
Hypothalamus: The hypothalamus contains a high density of NT/N mRNA. nih.govnih.gov Specifically, the posterior hypothalamus shows a high ratio of iNT to iNN (approximately 4.5), while the mammillary bodies, a projection area of the subiculum, have a much lower ratio (around 0.8). nih.govnih.gov After certain lesions, an increase in hypothalamic Neuromedin N levels has been observed. nih.gov
Spinal Cord: Neuromedin N was initially isolated from the porcine spinal cord. nih.gov The dorsal half of the spinal cord contains higher concentrations of Neuromedin K and L, other related peptides, compared to the ventral half. nih.gov
Striatum: The caudate-putamen, a key component of the striatum, is one of the areas in the forebrain where cells containing NT/N mRNA are distributed. nih.gov
Hippocampus: A striking finding is the unexpected abundance of NT/N mRNA in the CA1 region of the hippocampus, particularly in the pyramidal cell layer. nih.gov This is noteworthy because this region has a reported absence of neurotensin-immunoreactive cells, suggesting that in this area, the precursor is preferentially processed to yield products other than neurotensin. nih.gov
Amygdala: The amygdala is another site in the forebrain with a notable presence of NT/N mRNA. nih.gov
Nucleus Accumbens: The nucleus accumbens contains NT/N mRNA and is a region where both neurotensin and neuromedin N are metabolized, although at different rates. nih.govnih.gov Neuromedin N is degraded more rapidly than neurotensin in this area. nih.gov
Piriform Cortex: The piriform cortex and the adjacent prepiriform cortex contain a neurotensin-containing pathway. nih.gov
Subiculum: The subiculum is intensely labeled for NT/N mRNA, which contrasts with the presence of only scattered neurotensin-immunoreactive cells in the adult. nih.gov This suggests that, similar to the hippocampus, the NT/N precursor may be processed into peptides other than neurotensin in this region. nih.gov
Interactive Data Table: Regional Distribution of Neuromedin N Precursor mRNA in the Rat Forebrain
| Brain Region | Presence of NT/N mRNA | Notes |
| Hypothalamus | Present | High density of mRNA. nih.govnih.gov |
| Spinal Cord | Present | Original source of isolation. nih.gov |
| Striatum (Caudate-Putamen) | Present | Widespread distribution. nih.gov |
| Hippocampus (CA1) | Abundant | Intense labeling in the pyramidal cell layer. nih.gov |
| Amygdala | Present | Notable presence. nih.gov |
| Nucleus Accumbens | Present | Site of differential metabolism of NN and NT. nih.govnih.gov |
| Piriform Cortex | Present | Part of a neurotensin-containing pathway. nih.gov |
| Subiculum | Abundant | Intense labeling. nih.gov |
Current research indicates that Neuromedin N is primarily expressed in neurons. nih.govnih.gov The distribution of NT/N mRNA corresponds generally to the distribution of neurotensin-immunoreactive cell bodies, with some notable exceptions as seen in the hippocampus and subiculum. nih.gov While the focus has been on neuronal expression, detailed studies on the specific expression patterns in glial cells are less common.
Peripheral Tissue Localization
Neuromedin N is synthesized not only in the central nervous system but also in various peripheral tissues, particularly within the gastrointestinal tract and other endocrine glands. wikipedia.orgnih.gov
The gene for neurotensin/neuromedin N is widely expressed in the gastrointestinal tract, especially during fetal development. nih.gov
Small Intestine: In adults, the expression of the NT/N gene is primarily restricted to the small bowel. nih.gov It is found in the enteroendocrine N cells.
Stomach: NT/N expression is detected in the fetal and early postnatal stomach. nih.gov
Pancreas: Expression of the NT/N gene is detected in the fetal pancreas. nih.gov
Liver: The NT/N gene is transiently expressed in the fetal liver and again in the early postnatal period. nih.gov In the adult liver, its expression is suppressed but can be re-expressed in certain liver cancers. nih.gov
Interactive Data Table: Neuromedin N Expression in the Gastrointestinal Tract
| Organ | Developmental Stage of Expression | Adult Expression |
| Small Intestine | Fetal and onward | Primary site of expression. nih.gov |
| Stomach | Fetal and early postnatal | Present. nih.gov |
| Pancreas | Fetal | Detected. nih.gov |
| Liver | Fetal and early postnatal | Transiently expressed. nih.gov |
Beyond the gut, Neuromedin N or its precursor has been identified in other endocrine tissues. The pituitary gland is one such site where bombesin-like peptides, which include neuromedins, influence the release of hormones like prolactin. wikipedia.org The adrenal cortex also shows evidence of neuromedin activity.
Developmental Expression Patterns and Ontogeny
The expression of the neurotensin/neuromedin N gene is subject to strict temporal and spatial regulation during development. nih.gov In the gastrointestinal tract, NT/N expression is detected in the primitive foregut and midgut as early as 12 days of gestation in rats, which is significantly earlier than intestinal cytodifferentiation. nih.gov This early and widespread expression in the fetal gut suggests the presence of a shared ancestral stem cell for different gut organs. nih.gov The expression pattern then becomes more restricted to the small intestine in the adult. nih.gov
In the fetal liver, NT/N is transiently expressed, suppressed in the adult liver, and can be re-expressed in certain hepatocellular cancers, a process that appears to be regulated by DNA methylation. nih.gov
V. Investigating the Biological Roles of Neuromedin N in Experimental Models
Neurophysiological Functions
Neuromedin N exerts notable effects on the central nervous system, acting as a signaling molecule in various neural pathways. wikipedia.orgnih.gov Its functions range from neurotransmission and neuromodulation to influencing pain perception and body temperature. wikipedia.orgnih.gov
Role as a Neurotransmitter and Neuromodulator in Specific Central Neural Circuits
Neuromedin N is considered a potential neurotransmitter or neuromodulator within the central nervous system. nih.gov This is supported by its presence in neural tissues, its interaction with specific neurotensin (B549771) receptors in the brain, and its rapid inactivation by synaptic peptidases, a characteristic feature of neurotransmitters. wikipedia.orgnih.govmedchemexpress.com The peptide is synthesized in both neural and intestinal tissues of mammals. wikipedia.org
The actions of neuromedins are often discussed in the context of their interaction with neurotensin receptors. Neuropeptides like Neuromedin N can create functional neural circuits that operate on a slower timescale compared to classic fast neurotransmitters like GABA and glutamate. ethz.ch This allows for sustained signaling and modulation of neuronal activity. The distribution of neuromedin receptors, particularly the central nervous system-predominant NMUR2, in regions like the hypothalamus, medulla, and spinal cord, points to its involvement in key autonomic and sensory functions. wikipedia.org
Modulation of Dopaminergic System Activity
Evidence suggests that neuromedins, including Neuromedin N, play a role in modulating the dopaminergic system. The anatomical proximity of neurotensin-containing neurons (which also produce Neuromedin N) and dopamine (B1211576) neurons in limbic areas, along with the presence of neurotensin receptors on dopamine-producing cells, supports this interaction. nih.gov
Neuromedin U (NMU), a related peptide that shares receptors with Neuromedin N, has been shown to influence dopaminergic neurons in the arcuate nucleus. nih.gov Specifically, intracerebroventricular administration of NMU can increase colon temperature, an effect that is mediated by several factors including dopamine receptors. nih.gov This highlights a functional link between neuromedin signaling and the dopaminergic system. The modulation of the dopaminergic system is a critical aspect of many brain functions, including motor control, motivation, and reward. nih.govmdpi.comyoutube.comyoutube.com
Involvement in Analgesia and Nociception Pathways
Neuromedin N has been implicated in the complex processes of analgesia (pain relief) and nociception (the sensory nervous system's response to harmful stimuli). wikipedia.org Studies have shown that Neuromedin N can produce analgesic effects. wikipedia.org The perception of pain involves a complex series of sensory events processed by the brain. nih.gov
The spinal cord serves as the initial relay station for nociceptive information from the periphery to the brain. nih.gov Sensory signals are transmitted via primary afferent fibers to the dorsal horn of the spinal cord. nih.gov The actions of neuromedins in this region are of particular interest. For instance, Neuromedin U has been shown to have a pro-nociceptive role, meaning it can enhance the signaling of pain. wikipedia.org This effect is mediated through its receptors, which are found in the dorsal root ganglion and the substantia gelatinosa of the spinal cord. nih.gov Neuromedin U can act on the presynaptic terminals of primary afferent fibers, suggesting it functions as a neuromodulator in spinal nociceptive transmission. nih.gov Given that Neuromedin N shares receptors with Neuromedin U, it is plausible that it also plays a role in these spinal pain pathways.
| Neuromedin | Effect on Nociception | Site of Action | Receptor Implicated |
| Neuromedin N | Analgesia | Central Nervous System | NTS2 |
| Neuromedin U | Pro-nociceptive | Spinal Cord (Dorsal Horn) | NMUR1, NMUR2 |
Contribution to Thermoregulation Mechanisms (e.g., Hypothermia)
Neuromedin N is involved in the central regulation of body temperature. wikipedia.orgnih.gov Experimental studies in mice have demonstrated that intracerebroventricular administration of Neuromedin N elicits a dose- and time-dependent hypothermia (a decrease in body temperature). nih.gov This effect can be potentiated by the co-administration of certain peptidase inhibitors like bestatin (B1682670), which prevent the breakdown of Neuromedin N and thus prolong its action. nih.gov
The regulation of body temperature is a critical homeostatic function controlled by the central nervous system, particularly the hypothalamus. wikipedia.org The hypothermic effect of Neuromedin N is thought to be mediated through its interaction with neurotensin receptors in the brain. wikipedia.org While some related peptides like Neuromedin C also induce hypothermia, others like Neuromedin B have minimal effect, indicating specific physiological roles for each peptide in thermoregulation. nih.gov
Gastrointestinal Physiology
The gastrointestinal tract is a major site of synthesis and action for neuromedins. wikipedia.orgfrontiersin.org These peptides play a significant role in regulating various aspects of gut function, most notably the contractility of smooth muscle. frontiersin.orgnih.govresearchgate.net
Regulation of Smooth Muscle Contractility
Neuromedins were named for their potent effects on smooth muscle contraction. wikipedia.org While much of the research in this area has focused on Neuromedin U (NMU), the findings are highly relevant to Neuromedin N due to their shared receptors, NMUR1 and NMUR2. frontiersin.org NMUR1 is predominantly expressed in the peripheral nervous system, with high levels in the gastrointestinal tract. wikipedia.org
In vitro studies using organ baths have shown that NMU-25 produces a concentration-dependent and sustained contraction of isolated smooth muscle from the human ascending colon and gallbladder. nih.govresearchgate.net The enteric nervous system, often referred to as the "gut brain," exerts local control over the mixing and propulsive movements of the intestine. nih.govsci-hub.setum.denih.govyoutube.com Neuromedins are part of the complex array of signaling molecules that regulate these motility patterns. The contraction of gastrointestinal smooth muscle is a fundamental process for digestion and nutrient absorption, and its regulation involves pacemaker cells and both stimulatory and inhibitory inputs. youtube.com
| Tissue | Effect of Neuromedin U-25 | Receptor Predominance |
| Human Ascending Colon | Concentration-dependent, sustained contraction | NMUR1 |
| Human Gallbladder | Concentration-dependent, sustained contraction | Similar NMUR1 and NMUR2 |
| Human Sigmoid Colon | - | NMUR1 |
Influence on Gastrointestinal Hormone Secretion
While direct studies focusing solely on Neuromedin N's (NMN) influence on the secretion of other gastrointestinal (GI) hormones are limited, the broader family of neuromedins, particularly Neuromedin U (NMU), has been shown to impact the GI system. Given that NMN and neurotensin share a common precursor and exhibit some similar biological activities, it is plausible that NMN could also play a role in modulating GI hormone release. wikipedia.orgnih.gov
Neurotensin itself is known to be co-released with other gut hormones like Glucagon-like peptide-1 (GLP-1) and Peptide YY (PYY), and they act synergistically to control metabolic processes. oup.com The release of various GI hormones is a complex, interrelated process crucial for digestion and metabolic regulation. wjgnet.com For instance, the presence of nutrients in the duodenum triggers the release of hormones like cholecystokinin (B1591339) (CCK). wjgnet.com Further research is needed to specifically elucidate the direct effects of NMN on the secretion of these and other GI hormones such as gastrin, secretin, and somatostatin (B550006) in experimental models.
Impact on Gastric Functions (e.g., Gastric Acid Secretion, Gastric Emptying)
Research indicates that neuromedins can influence gastric functions. Intracerebroventricular administration of Neuromedin U (NMU) in rats has been shown to significantly decrease both gastric acid output and gastric emptying in a dose-dependent manner. nih.gov This inhibitory effect on gastric acid secretion was found to be mediated through the corticotropin-releasing hormone (CRH) system and could be blocked by a CRH antagonist. nih.gov
Furthermore, a lipidated NMU analog was found to cause robust reductions in gastric emptying in mice, an effect that contributed to its anorectic properties. nih.gov However, this effect on gastric emptying was subject to tachyphylaxis, meaning its effectiveness diminished with continuous dosing. nih.gov The precise and direct impact of Neuromedin N on these gastric functions requires more specific investigation.
Neuroendocrine System Interactions
Neuromedin N and its related peptides are involved in the complex interplay of the neuroendocrine system, influencing hormonal regulation and metabolic homeostasis. nih.gov
Modulation of Hypothalamo-Pituitary-Adrenal (HPA) Axis Components in Research Models
Neuromedins, particularly Neuromedin U (NMU) and Neuromedin S (NMS), have been shown to be involved in the regulation of the Hypothalamo-Pituitary-Adrenal (HPA) axis. nih.govnih.gov These neuropeptides can act at both the hypothalamic and adrenal levels. nih.govnih.gov
Studies have demonstrated that central administration of NMU activates neurons containing corticotropin-releasing hormone (CRH) and stimulates its secretion. frontiersin.org This, in turn, leads to the release of adrenocorticotropic hormone (ACTH) from the pituitary gland and subsequent secretion of corticosteroids from the adrenal glands. frontiersin.org This suggests a stimulatory role for neuromedins in the HPA axis, which is a critical component of the body's stress response. nih.govfrontiersin.org The relationship between NMU and the HPA axis is also linked to leptin signaling, although the exact nature of this interaction is still under investigation. mdpi.com
Influence on Pancreatic β-cell Function and Insulin (B600854) Secretion in Experimental Systems
Neuromedin U (NMU) has been identified as a factor that can suppress insulin secretion from pancreatic β-cells. nih.govresearchgate.net NMU is produced within β-cells and acts directly on them through the NMU receptor 1 (NMUR1) to inhibit glucose-stimulated insulin secretion (GSIS). nih.govnih.gov
The mechanism behind this suppression involves NMU inducing mitochondrial dysfunction and endoplasmic reticulum (ER) stress within the β-cells. nih.govresearchgate.net Specifically, NMU impairs mitochondrial biogenesis and respiration. nih.gov The signaling pathway for this effect involves the G-proteins Gαi2 and Gαo, which, when activated by NMU binding to NMUR1, lead to a decrease in intracellular calcium and cAMP levels, ultimately suppressing insulin secretion. nih.gov In pathological states like diabetes, elevated levels of NMU could contribute to β-cell dysfunction by exacerbating these effects. nih.gov Conversely, reducing the levels of certain regulatory proteins, such as ZNF148, has been shown to enhance insulin secretion in human pancreatic β-cells. jci.org
Table 1: Summary of Neuromedin N's Influence on Neuroendocrine Systems in Experimental Models
| System | Component | Effect of Neuromedin (NMU/NMS) | Experimental Model |
|---|---|---|---|
| HPA Axis | CRH-containing neurons | Activation | Rat |
| CRH secretion | Stimulation | Rat | |
| ACTH secretion | Stimulation | Rat | |
| Corticosteroid secretion | Stimulation | Rat | |
| Pancreatic β-cells | Glucose-stimulated insulin secretion | Suppression | Mouse β-cell line (MIN6-K8) |
| Mitochondrial function | Dysfunction | Mouse β-cell line (MIN6-K8) | |
| Endoplasmic Reticulum | Stress | Mouse β-cell line (MIN6-K8) | |
| Intracellular Calcium | Decrease | Mouse β-cell line (MIN6-K8) | |
| Intracellular cAMP | Decrease | Mouse β-cell line (MIN6-K8) |
Appetite Regulation and Energy Homeostasis Studies
Neuromedins play a significant role in the central regulation of appetite and energy balance. nih.gov The hypothalamus, a key brain region for integrating hunger and satiety signals, is a major site of neuromedin activity. researchgate.net
Central administration of Neuromedin U (NMU) in animal models has been shown to decrease food intake and body weight. nih.govnih.gov This anorectic effect is accompanied by an increase in metabolic rate, body temperature, and physical activity. nih.govnih.gov These effects are primarily mediated through the NMU receptor 2 (NMUR2), which is predominantly found in the brain. nih.govoup.com Mice lacking the NMU gene exhibit hyperphagia (excessive eating) and develop obesity, while those overexpressing NMU are leaner. nih.govoup.com
Peripheral administration of NMU has also been observed to reduce food intake and body weight in rodents, an effect mediated by the NMU receptor 1 (NMUR1). oup.com This suggests that neuromedins can influence energy homeostasis through both central and peripheral pathways. The regulation of energy balance is a complex process involving numerous neuropeptides and hormones that signal the body's energy status to the brain. easo.org
Role in Cellular Proliferation and Growth in in vitro Research Models
The role of neuromedins in cellular proliferation and growth appears to be context-dependent and varies across different cell types.
In some cancer models, such as human pancreatic cancer cells (MIA PaCa-2), both neurotensin and Neuromedin N have been shown to stimulate growth. nih.gov Similarly, in neuroblastoma cells (SK-N-BE(2)), Neuromedin U (NMU) and neurotensin were found to promote cell proliferation and invasion. nih.gov Studies on endometrial cancer cells also indicate that NMU signaling promotes cell proliferation. mdpi.com In acute myelogenous leukemia (AML) cells, NMU supplementation led to increased cell proliferation. mdpi.com
Conversely, in other contexts, NMU has demonstrated growth-suppressive activity. For instance, in esophageal squamous cell carcinoma (ESCC) cell lines, NMU treatment resulted in diminished colony formation. mdpi.com No significant effect on proliferation was observed in renal cancer cells. mdpi.com These differing effects highlight the complexity of neuromedin signaling in cell growth and suggest that their role may be influenced by the specific cancer type and the cellular microenvironment.
Table 2: Effects of Neuromedins on Cellular Proliferation in In Vitro Models
| Cell Line | Cancer Type | Effect of Neuromedin |
|---|---|---|
| MIA PaCa-2 | Pancreatic Cancer | Stimulation |
| SK-N-BE(2) | Neuroblastoma | Stimulation |
| Endometrial Cancer Cells | Endometrial Cancer | Stimulation |
| Acute Myelogenous Leukemia (AML) Cells | Leukemia | Stimulation |
| KYSE30 | Esophageal Squamous Cell Carcinoma | Suppression |
| RCC10/VHL | Renal Cancer | No effect |
Vi. Metabolism and Pharmacokinetics of Neuromedin N
Enzymatic Degradation Pathways
The biological activity of Neuromedin N is terminated by its efficient breakdown by peptidases. nih.gov Research indicates that the degradation pathways for Neuromedin N differ significantly from those of the more extensively studied neurotensin (B549771). nih.govnih.gov
The primary enzymes responsible for the inactivation of Neuromedin N are zinc metallo-exopeptidases. nih.gov Studies have consistently identified aminopeptidases as the key players in its degradation. nih.govnih.govnih.gov
Specifically, Aminopeptidase (B13392206) M has been identified as the essential enzyme for inactivating Neuromedin N in various in vitro systems. nih.govnih.gov Further research focusing on specific brain regions and cell types has pinpointed leucine aminopeptidase and other synaptic aminopeptidases as major contributors to its breakdown. nih.govnih.gov The degradation of Neuromedin N by rat brain synaptic membranes is significantly inhibited by bestatin (B1682670), a known aminopeptidase inhibitor, which corroborates the central role of this enzyme class. nih.govnih.gov
While the related peptide neurotensin is primarily degraded by a combination of zinc metallo-endopeptidases, including Endopeptidase 24.11 (also known as Neprilysin), Endopeptidase 24.15, and Endopeptidase 24.16, these enzymes play a less significant role in Neuromedin N catabolism. nih.gov One study noted a minor endoproteolytic cleavage of Neuromedin N by Endopeptidase 24.11 in astrocytic membranes, but the principal degradation pathway remains via aminopeptidase activity. nih.gov Similarly, while Angiotensin-Converting Enzyme (ACE) is a critical peptidase in regulating many physiological processes, current research on Neuromedin N metabolism does not highlight it as a primary degrading enzyme for this specific peptide. nih.govnih.govnih.gov The inactivation is, however, completely prevented by the broad-spectrum metallopeptidase inhibitor 1,10-phenanthroline, confirming the metallic nature of the involved peptidases. nih.gov
Table 1: Key Peptidases in Neuromedin N Degradation
| Peptidase | Class | Role in Neuromedin N Degradation | Supporting Evidence |
|---|---|---|---|
| Aminopeptidase M / Leucine Aminopeptidase | Metallo-exopeptidase | Primary enzyme responsible for N-terminal cleavage and inactivation. nih.govnih.gov | Identified as the essential inactivating enzyme in multiple studies. nih.govnih.gov |
| Synaptic Aminopeptidases | Metallo-exopeptidase | Responsible for rapid degradation in brain synaptic membranes. nih.gov | Degradation is markedly inhibited by the aminopeptidase inhibitor bestatin. nih.gov |
| Endopeptidase 24.11 (Neprilysin) | Metallo-endopeptidase | Plays a minor role; identified in a secondary cleavage pathway in astrocytes. nih.gov | Primarily involved in the degradation of the related peptide neurotensin. nih.gov |
| Angiotensin-Converting Enzyme (ACE) | Metallo-endopeptidase | Not identified as a primary enzyme in Neuromedin N degradation pathways. | Research points to aminopeptidases as the main catalysts. nih.govnih.gov |
The enzymatic degradation of Neuromedin N primarily occurs through the cleavage of its N-terminal amino acid. The action of synaptic peptidases on Neuromedin N results in the formation of a major degradation product identified as NN-(2-6) . nih.gov This metabolite, which lacks the N-terminal lysine (B10760008) residue, has been shown to be biologically inactive, as it does not bind to neurotensin receptors at concentrations up to 1 µM. nih.gov The rapid conversion to this inactive form effectively terminates the peptide's signaling. nih.gov
Table 2: Degradation Products of Neuromedin N
| Parent Compound | Major Degradation Product | Cleavage Site | Resulting Activity |
|---|---|---|---|
| Neuromedin N (Lys-Ile-Pro-Tyr-Ile-Leu) | Neuromedin N-(2-6) (Ile-Pro-Tyr-Ile-Leu) | Between Lys¹ and Ile² | Inactive; does not bind to neurotensin receptors. nih.gov |
Inactivation Kinetics and Biological Half-Life in Various Research Systems
Neuromedin N is characterized by its rapid inactivation, a feature that distinguishes it from the co-synthesized neurotensin. nih.govnih.gov In studies using rat brain synaptic membranes, the rate of degradation for Neuromedin N was found to be nearly 2.5 times higher than that for neurotensin. nih.gov
The kinetics of inactivation can also vary depending on the specific research system and brain region being examined. nih.gov For instance, initial maximal rates of Neuromedin N degradation were higher than those of neurotensin in cultures of both murine astrocytes and primary neurons. nih.gov Within these cell cultures, the peptide was inactivated much more rapidly by soluble fractions than by membrane-associated fractions. nih.gov While a specific plasma half-life for Neuromedin N is not well-documented, its rapid breakdown in brain tissues suggests a short biological duration of action in vivo. nih.govnih.govnih.gov
Table 3: Inactivation Kinetics of Neuromedin N
| Kinetic Parameter | Observation | Research System | Reference |
|---|---|---|---|
| Relative Degradation Rate | ~2.5 times faster than neurotensin. | Rat brain synaptic membranes | nih.gov |
| Comparative Degradation Rate | Higher initial maximal degradation rates than neurotensin. | Murine astrocytes and primary cultured neurons | nih.gov |
| Subcellular Fraction Activity | More rapid inactivation by soluble fractions compared to membrane-associated fractions. | Murine astrocytes and primary cultured neurons | nih.gov |
Factors Influencing Metabolic Stability in vitro and in vivo Research Models
The metabolic stability of Neuromedin N is highly dependent on the enzymatic environment. The presence or absence of specific peptidase inhibitors is a critical factor influencing its stability in research models.
In in vitro studies using rat brain synaptic membranes, the metabolic stability of Neuromedin N is dramatically increased by peptidase inhibitors. nih.gov The broad-spectrum metallopeptidase inhibitor 1,10-phenanthroline (at 1 mM) was shown to completely prevent the degradation of Neuromedin N. nih.gov The aminopeptidase inhibitor bestatin (at 10 µM) also markedly inhibited its degradation, directly implicating aminopeptidases in its inactivation. nih.govnih.gov The potentiation of Neuromedin N's biological effects by bestatin in the medial prefrontal cortex further supports the role of endogenous peptidases in its inactivation in vivo. nih.gov
The type of tissue or cell culture used in research models also influences metabolic stability, likely due to differential expression of degrading enzymes. nih.gov For example, the observation that Neuromedin N degradation is faster in soluble versus membrane-bound fractions of neurons and astrocytes indicates that soluble peptidases are major contributors to its instability in those systems. nih.gov
Vii. Methodological Approaches and Advanced Research Techniques for Neuromedin N Trifluoroacetate Salt Studies
Chemical Synthesis and Derivatization Strategies for Neuromedin N (trifluoroacetate salt)
The synthesis of Neuromedin N and its analogues is primarily achieved through solid-phase peptide synthesis (SPPS). researchgate.netvub.be This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a resin support. Following assembly, the peptide is cleaved from the resin and purified, often using high-performance liquid chromatography (HPLC). nih.gov The trifluoroacetate (B77799) salt is typically introduced during the final purification and lyophilization steps.
Derivatization strategies are employed to enhance the analytical detection and functional properties of NMN. Key approaches include:
N-terminal Acetylation: This modification can influence the peptide's activity. Studies on related neuropeptides like Neuromedin U (NMU) have shown that N-terminal acetylation can increase the relative activity of the ligand. researchgate.netvub.be
Radiolabelling: Introducing a radioactive isotope, such as Copper-64 (⁶⁴Cu), allows for sensitive detection in various assays. mdpi.com Radiolabelling is crucial for receptor binding studies and in vivo imaging.
Fluorophore Conjugation: Attaching a fluorescent tag facilitates visualization and quantification in cellular and molecular assays.
Amino Acid Substitution: Replacing specific amino acids in the NMN sequence can help identify key residues for receptor binding and activation, as well as improve stability. vub.be
Derivatization for Mass Spectrometry: Reagents like N-Tris(2,4,6-trimethoxyphenyl) phosphonium-acetic acid N-hydroxysuccinimide ester (TMPP-acOSu) and others can be used to modify the N-terminus of peptides, improving their ionization efficiency and fragmentation patterns in MALDI MS/MS analysis. mdpi.com This enhances sequence coverage and the confidence of protein identification.
In Vitro Experimental Systems
A variety of in vitro systems are instrumental in studying the biological effects of Neuromedin N at the cellular and molecular levels.
Membrane Preparations for Receptor Binding Assays
Membrane preparations isolated from cells or tissues expressing neuromedin receptors are fundamental for conducting receptor binding assays. discoverx.commerckmillipore.comsigmaaldrich.com These preparations consist of crude or purified cell membranes containing the receptors of interest. The process typically involves homogenizing the cells or tissue and then separating the membrane fraction through centrifugation. nih.gov These membrane preparations are then used in competitive binding assays with a radiolabeled ligand (e.g., ¹²⁵I-labeled NMN or a related peptide) and unlabeled NMN (trifluoroacetate salt) to determine the affinity (Kd) and binding capacity (Bmax) of the receptor for the ligand. revvity.commerckmillipore.comsigmaaldrich.com
Functional Reporter Assays (e.g., Fluorometric Imaging Plate Reader (FLIPR) Assays, Bioluminescence Resonance Energy Transfer (BRET)-based Assays)
Fluorometric Imaging Plate Reader (FLIPR) Assays: FLIPR assays are a high-throughput method used to measure changes in intracellular calcium concentration, a common downstream effect of G-protein coupled receptor (GPCR) activation. nih.govnih.gov Cells expressing the neuromedin receptor are loaded with a calcium-sensitive fluorescent dye. nih.gov Upon stimulation with NMN, receptor activation leads to an increase in intracellular calcium, which is detected as a change in fluorescence by the FLIPR instrument. nih.govnih.govmoleculardevices.commoleculardevices.com This allows for the functional characterization of agonists and antagonists.
Bioluminescence Resonance Energy Transfer (BRET)-based Assays: BRET is a powerful technique to study protein-protein interactions in real-time in living cells. In the context of NMN research, BRET can be used to monitor the interaction between a neuromedin receptor and intracellular signaling proteins, such as β-arrestin. youtube.com This assay provides insights into the specific signaling pathways activated by NMN binding to its receptor.
Biochemical and Immunological Methodologies
These techniques are essential for the precise measurement of Neuromedin N levels in biological samples.
Radioimmunoassay and ELISA for Peptide Quantification
Radioimmunoassay (RIA): RIA is a highly sensitive and specific method for quantifying peptide concentrations. A RIA for NMN was developed using ¹²⁵I-labeled NMN and rabbit antisera raised against synthetic NMN. nih.gov This technique involves a competitive binding reaction between the unlabeled NMN in a sample and a fixed amount of radiolabeled NMN for a limited number of antibody binding sites. The amount of radioactivity measured is inversely proportional to the concentration of NMN in the sample. nih.gov
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is another widely used immunoassay for quantifying peptides. It is available in various formats, with the sandwich ELISA being common for peptide detection. antibodies.com Commercially available ELISA kits for related neuropeptides like neurotensin (B549771) and neuromedin B provide a framework for the potential development and application of NMN-specific ELISAs. biocompare.comnovusbio.com These kits typically include a pre-coated plate with a capture antibody, a detection antibody, a substrate, and standards. novusbio.com
Western Blotting and Immunoprecipitation for Receptor and Pathway Protein Studies
Western blotting and immunoprecipitation are fundamental protein analysis techniques used to study Neuromedin N's effects on its receptors and associated signaling pathways.
Western Blotting is extensively used to detect and quantify the expression levels of Neuromedin N receptors, primarily NMUR1 and NMUR2, in various tissues and cell lines. For instance, studies have used Western blotting to demonstrate the presence of NMUR1 in isolated rat pancreatic islets, which was correlated with functional outcomes like a dose-dependent decrease in insulin (B600854) output upon NMU stimulation. nih.gov Similarly, this technique has been applied to colorectal cancer (CRC) cell lines to show variable expression of NMU and its receptors, NMUR1 and NMUR2, correlating with the invasive potential of the cells. nih.gov Beyond receptor expression, Western blotting is critical for analyzing the activation of downstream signaling cascades. Upon receptor binding by Neuromedin N or related peptides, activation of pathways like the MAPK/ERK pathway can be visualized by using antibodies specific to the phosphorylated (activated) forms of kinases like ERK1/2. nih.govfrontiersin.org This allows researchers to confirm that receptor binding leads to a functional intracellular response.
Immunoprecipitation (IP) is a powerful technique to isolate specific proteins from a complex mixture, such as a cell lysate or conditioned media. In the context of Neuromedin N research, IP can be used to isolate the NMUR1 or NMUR2 receptors to identify interacting proteins, thus mapping the receptor complex. Furthermore, it has been successfully used to detect and analyze secreted Neuromedin U (a related peptide) from the conditioned media of cell cultures, which is then often identified and confirmed by subsequent immunoblotting and protein sequencing. nih.gov This approach is vital for studying the secretion dynamics of the peptide from cancer cells or neurons.
A summary of applications for these techniques is presented in the table below.
Table 1: Applications of Western Blotting and Immunoprecipitation in Neuromedin N Research| Technique | Application | Target Proteins | Sample Type | Research Finding |
|---|---|---|---|---|
| Western Blotting | Receptor Expression Analysis | NMUR1, NMUR2 | Tissue homogenates, Cell lysates | Determine receptor prevalence in specific tissues (e.g., pancreas, CRC cells). nih.govnih.gov |
| Signaling Pathway Activation | Phospho-ERK1/2, Phospho-p38 | Cell lysates | Confirm functional receptor activation and downstream signaling. nih.govfrontiersin.orgnih.gov | |
| Protein Quantification | NMS, NMUR1, NMUR2 | Testis tissue lysates | Demonstrate protein presence across different age groups. researchgate.net | |
| Immunoprecipitation | Secreted Peptide Analysis | Neuromedin U | Cell culture-conditioned media | Isolate and confirm the secretion of the peptide from cells. nih.gov |
| Receptor Complex Analysis | NMUR1, NMUR2 | Cell lysates | Isolate receptors to identify binding partners and associated proteins. |
Molecular Biology Techniques
Molecular biology techniques are indispensable for studying the gene that encodes the prepro-neurotensin/neuromedin N precursor and its expression patterns.
Analyzing the messenger RNA (mRNA) of the gene encoding the neurotensin/neuromedin N precursor (NT/NMN) provides critical insights into its tissue-specific expression and regulation.
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is a highly sensitive method used to quantify mRNA levels. It has been widely applied to measure the expression of NT/NMN mRNA and its receptors (NMUR1 and NMUR2) in various tissues, such as the gastrointestinal tract, brain, and pituitary, as well as in different cancer cell lines. nih.govfz-juelich.dezhangjn.xyz
Northern Blotting is a classic technique to detect and determine the size of specific RNA molecules. It has been used in earlier studies to confirm the distribution of Nmu mRNA in different tissues, complementing other expression analysis methods. fz-juelich.de
In Situ Hybridization (ISH) allows for the precise localization of mRNA within a tissue section, providing anatomical context to gene expression. ISH has been instrumental in mapping the distribution of cells expressing prepro-NT/NMN mRNA in the brain and gut. mdpi.comscbt.com For example, ISH studies in the rat brain revealed that NT/NMN mRNA expression is dynamic during postnatal development, with distinct patterns in different neuronal populations. mdpi.com This technique is crucial for understanding which specific cells are responsible for producing the peptide.
Microarrays and Next-Generation Sequencing (NGS) represent high-throughput approaches that allow for the simultaneous analysis of thousands of genes. These modern techniques have largely confirmed earlier findings on the distribution of NMU/NMS and their receptors. wikipedia.org Data mining of microarray and RNA-seq datasets from public repositories like the Gene Expression Omnibus (GEO) continues to be a valuable tool for exploring gene expression changes in various neurological and disease states. wikipedia.orgwikipedia.org RNA-seq, in particular, can identify novel splice variants and provides a broader view of gene expression across a wider range of tissues compared to older methods. wikipedia.org
Manipulating the expression of the NT/NMN gene or its receptors is a powerful strategy to determine their physiological function.
Gene Knockout (KO) Models , primarily in mice, are created by deleting the gene encoding the neurotensin/neuromedin N precursor. These models are invaluable for studying the role of the endogenous peptide system. For instance, NT/NMN KO mice have been used to investigate the involvement of neurotensin in the behavioral responses to drugs of abuse like cocaine. nih.gov Studies found that while the rewarding effects of cocaine were similar to wild-type mice, the locomotor stimulant effects were slightly prolonged in the KO animals, suggesting a modulatory role for the endogenous peptide. nih.gov Similarly, knockout models for neurotensin receptors (e.g., NTSR3/sortilin) have revealed complex regulatory feedback, where the absence of one receptor led to an increase in brain neurotensin and NTSR2 levels, impacting nociception. frontiersin.org
Gene Knockdown techniques like short hairpin RNA (shRNA) or small interfering RNA (siRNA) are used to reduce the expression of a target gene. These tools, often delivered via viral vectors, allow for more controlled, sometimes tissue-specific or time-limited, reduction of gene expression compared to a full knockout. nih.gov Commercially available siRNA pools are designed to specifically target and degrade neurotensin mRNA, providing an in vitro tool to study the effects of its absence in cell culture models. scbt.com The CRISPR/Cas9 system has also emerged as a revolutionary tool for creating rapid and efficient gene knockouts, including in specific neural cell types within the central nervous system, further advancing the capability to study gene function in vivo. scispace.com
Pharmacological Interventions in Animal Models (e.g., Intracerebroventricular Injections, Peripheral Administration, Microinjections)
Direct administration of Neuromedin N (trifluoroacetate salt) into animal models is a cornerstone of research into its central and peripheral effects. The method of administration is chosen based on the research question.
Intracerebroventricular (ICV) Injections involve administering the peptide directly into the cerebral ventricles of the brain, bypassing the blood-brain barrier. umassmed.edunih.gov This method is used to study the central effects of Neuromedin N. For example, ICV administration of related peptides like Neuromedin U (NMU) in steers was shown to increase plasma cortisol concentrations and body temperature, indicating a role in the stress axis and thermoregulation. researchgate.net
Peripheral Administration , such as subcutaneous or intravenous injection, is used to investigate the systemic effects of the peptide or its ability to act on peripheral tissues. Studies using peripheral administration of NMU in rodents demonstrated dose-dependent reductions in food intake and body weight, effects mediated by the NMUR1 receptor. nih.gov This suggests that peripherally acting agonists could be relevant for metabolic regulation.
Microinjections into specific brain nuclei allow for the investigation of the peptide's function in discrete neural circuits. A key study directly compared the effects of Neuromedin N and Neurotensin via microinjection into the ventral tegmental area (VTA) and the nucleus accumbens (NAc). After injection into the VTA, Neuromedin N was more potent than Neurotensin at increasing locomotor activity. Conversely, when injected into the NAc, Neuromedin N was significantly less potent than Neurotensin at inhibiting dopamine-induced hyperactivity. nih.gov This demonstrates that although they are derived from the same precursor, Neuromedin N and Neurotensin have distinct behavioral profiles depending on the brain region. nih.gov
Table 2: Pharmacological Intervention Methods and Key Findings
| Intervention Method | Target System | Animal Model | Key Finding | Reference |
|---|---|---|---|---|
| Intracerebroventricular (ICV) Injection | Central Nervous System | Steers | NMU modulates the HPA axis and body temperature. | researchgate.net |
| Peripheral Administration | Systemic/Peripheral Tissues | Rodents | NMU reduces food intake and body weight via NMUR1. | nih.gov |
| Microinjection (Ventral Tegmental Area) | Dopaminergic System | Rats | NN is more potent than NT in stimulating locomotor activity. | nih.gov |
| Microinjection (Nucleus Accumbens) | Dopaminergic System | Rats | NN is less potent than NT in inhibiting DA-induced hyperactivity. | nih.gov |
Advanced Imaging and Tracing Techniques (e.g., Autoradiography, Molecular Imaging with Radiolabeled Neuromedin N (trifluoroacetate salt) Derivatives)
Visualizing the location of Neuromedin N binding sites and tracking the peptide in vivo requires advanced imaging techniques.
Autoradiography is used to map the distribution of receptors in thin tissue slices. fz-juelich.de The technique involves incubating brain sections with a radiolabeled ligand, such as ¹²⁵I-neurotensin or a tritiated analog. nih.gov The tissue is then exposed to film or a phosphor-imaging plate, revealing the precise anatomical location of binding sites. While many studies have focused on neurotensin, the methodology is directly applicable to Neuromedin N. Autoradiographic studies have revealed dense neurotensin binding sites in specific layers of the human entorhinal cortex and in various nuclei in the rat brain, providing a map of where the peptide system is active. nih.govmdpi.com
Molecular Imaging with Radiolabeled Derivatives allows for the non-invasive visualization and quantification of receptor distribution in living subjects using techniques like Positron Emission Tomography (PET). nih.gov Recent advances have demonstrated the successful radiolabeling of a DOTA-conjugated Neuromedin N analog with Copper-64 (⁶⁴Cu). mdpi.com This creates a PET tracer, [⁶⁴Cu]Cu-DOTA-NN, which can be used for in vivo imaging of neurotensin receptor-expressing tumors. mdpi.com The development of such radiolabeled derivatives is a critical step toward using Neuromedin N analogs as diagnostic imaging agents. mdpi.comupc.edu
Structure-Activity Relationship (SAR) Studies and Peptidomimetic Design for Research Ligands
Structure-Activity Relationship (SAR) studies are crucial for identifying the key amino acid residues responsible for a peptide's biological activity. nih.gov This is typically done by systematically synthesizing and testing analogs with modifications at various positions. While much of the detailed SAR work has been performed on the closely related Neuromedin U (NMU), the findings are highly relevant to Neuromedin N because they share a conserved C-terminal active domain that is essential for receptor binding and activation. nih.govnih.gov For example, SAR studies on NMU-8 analogs revealed that introducing a succinyl group at the N-terminus dramatically increased potency, highlighting the importance of an N-terminal carboxylic acid group for activity. longdom.org
Peptidomimetic design uses the information from SAR studies to create non-peptide molecules or modified peptides that mimic the biological activity of the original peptide but have improved pharmacological properties, such as enhanced stability and bioavailability. researchgate.net The goal is to develop potent and selective agonists or antagonists for the Neuromedin N receptors. The process involves identifying the key pharmacophoric elements of the peptide and arranging them on a non-peptide scaffold. nih.gov This research has led to the development of various NMU analogs and mimetics, including full-length peptide derivatives, truncated analogs, and a few non-peptidic ligands, aimed at creating novel therapeutics for conditions like obesity and diabetes. nih.gov
Computational Modeling and Simulation Approaches
Computational modeling and simulation have become indispensable tools for investigating the molecular intricacies of neuropeptides like Neuromedin N. These in-silico approaches provide high-resolution insights into the peptide's structural dynamics, its interactions with receptors, and the underlying mechanisms of its biological activity. While the trifluoroacetate salt form of Neuromedin N is crucial for its stability and handling in experimental setting, computational studies typically focus on the peptide's primary amino acid sequence (Lys-Ile-Pro-Tyr-Ile-Leu) and its behavior in a simulated physiological environment. wikipedia.org Methodologies applied to related peptides, such as Neuromedin B, Neuromedin U, and Neurotensin, provide a robust framework for understanding the computational study of Neuromedin N. bohrium.comrjlbpcs.com
Molecular dynamics (MD) simulations, homology modeling, and molecular docking are the principal computational techniques used to explore the conformational landscape and binding characteristics of Neuromedin N and its associated receptors. bohrium.comrjlbpcs.comnumberanalytics.com
Homology Modeling of Target Receptors
Neuromedin N exerts its effects by binding to G protein-coupled receptors (GPCRs), primarily the neurotensin type 2 receptor (NTS2). wikipedia.orgnih.gov To study this interaction computationally, a precise three-dimensional structure of the receptor is required. When experimental structures (from X-ray crystallography or cryo-EM) are unavailable, homology modeling is employed. This technique builds a 3D model of a target protein based on the known structure of a homologous protein that serves as a template. rjlbpcs.com For instance, the structure of the Neuromedin U type 2 receptor (NMUR2), a related GPCR, was successfully modeled using the rat neurotensin type 2 receptor as a template, highlighting the feasibility of this approach within this receptor family. rjlbpcs.com The quality of a modeled receptor is assessed using tools like Ramachandran plots, which validate the stereochemical integrity of the protein model. rjlbpcs.com
Molecular Dynamics (MD) Simulations
MD simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. numberanalytics.com For Neuromedin N, these simulations can reveal its conformational flexibility, folding patterns, and the dynamic nature of its interaction with receptors.
A typical MD study involves several key steps:
System Setup : The initial 3D structure of the peptide is constructed. This structure is then placed in a simulated environment, often an implicit solvent model like the Generalized Born/Surface Area (GB/SA) model, which approximates the effects of water. bohrium.com
Energy Minimization : The initial structure is computationally "relaxed" to remove any steric clashes or unfavorable energetic conformations. bohrium.com
Equilibration and Production : The system is gradually heated to a physiological temperature (e.g., 300 K) and allowed to equilibrate. Following this, a "production" simulation is run for an extended period (nanoseconds to microseconds) to collect data on the molecule's trajectory. bohrium.comyoutube.com
Advanced simulation techniques like Replica Exchange Molecular Dynamics (REMD) are often used to enhance the sampling of the peptide's conformational space. bohrium.com REMD runs multiple simulations (replicas) at different temperatures simultaneously, allowing the peptide to overcome energy barriers more easily and explore a wider range of shapes. bohrium.com Studies on the related peptide Neuromedin B have shown that REMD can provide results that align well with experimental data from NMR spectroscopy, suggesting it is a valuable tool for determining the likely conformations of these peptides in solution. bohrium.com
Analysis of MD trajectories yields critical information, including:
Root Mean Square Deviation (RMSD) : Measures the average change in atom positions over time, indicating the stability of the peptide's structure. High fluctuations in RMSD can signify transitions between folded and unfolded states. bohrium.com
Secondary Structure Analysis : Identifies the formation of stable structural motifs, such as β-turns and α-helices, which can be crucial for receptor recognition and binding. bohrium.com
Table 1: Representative Parameters for Molecular Dynamics Simulations of Neuromedin-like Peptides This table is illustrative, based on methodologies reported for related peptides like Neuromedin B. bohrium.com
| Parameter | Description | Example Value/Method |
| Simulation Type | The specific MD algorithm used. | Classical MD, Replica Exchange MD (REMD) |
| Force Field | A set of parameters to calculate the potential energy of the system. | AMBER |
| Solvent Model | The method used to simulate the aqueous environment. | Generalized Born (GB) implicit solvent |
| Temperature | The temperature at which the simulation is run. | 300 K (Physiological Temperature) |
| Simulation Time | The duration of the production run. | Nanoseconds (ns) to Microseconds (µs) |
| Analysis | Key metrics extracted from the simulation trajectory. | RMSD, Secondary Structure (DSSP), RMSF |
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., Neuromedin N) when bound to a second (the receptor, e.g., NTS2) to form a stable complex. rjlbpcs.com This method is crucial for understanding the specific interactions that govern binding affinity and selectivity. The process involves placing the flexible peptide into the binding pocket of the receptor model and scoring the different poses based on their calculated binding energy. rjlbpcs.com
Docking studies can:
Identify the most likely binding conformation of Neuromedin N.
Pinpoint key amino acid residues in the receptor's binding site that form critical hydrogen bonds or other non-covalent interactions with the peptide. rjlbpcs.com
Provide a rational basis for designing new molecules with modified affinity or function.
Table 2: Illustrative Data from a Molecular Docking Study This table is a hypothetical example modeled on findings for GPCR-ligand interactions, demonstrating the type of data generated from docking simulations. rjlbpcs.com
| Docking Pose | Binding Energy (kcal/mol) | Key Interacting Receptor Residues | Type of Interaction |
| 1 | -9.6 | TRP279, GLU102 | Hydrogen Bond, Pi-Stacking |
| 2 | -9.1 | LYS112, ARG288 | Hydrogen Bond, Salt Bridge |
| 3 | -8.5 | MET1, TYR198 | Hydrophobic, Hydrogen Bond |
By combining homology modeling, molecular dynamics, and docking, researchers can build a comprehensive, dynamic model of how Neuromedin N approaches, recognizes, and binds to its target receptors. These computational insights are invaluable for interpreting experimental data and guiding future research into the peptide's physiological roles and therapeutic potential. More advanced methods, such as the use of Markov State Models (MSM), are also emerging to analyze simulation data and reveal the complex mechanisms of receptor activation over longer timescales. nih.gov
Viii. Current Gaps and Future Trajectories in Neuromedin N Research
Elucidation of Comprehensive Receptor Subtype Specificity and Ligand Bias in Native Systems
A primary challenge in Neuromedin N research is to fully map its interactions with the family of neurotensin (B549771) receptors (NTS), which includes the G protein-coupled receptors NTS1 and NTS2, as well as the non-GPCR sorting receptor, NTS3 (sortilin). While Neuromedin N is known to be a ligand for neurotensin receptors, its precise binding affinities and functional activities at each subtype remain incompletely characterized. researchgate.net Early studies in mice suggested that the primary physiological effects of Neuromedin N, such as hypothermia and analgesia, are mediated through interaction with NTS2 receptors. wikipedia.org However, a comprehensive profile of its receptor engagement in various native tissues is lacking.
The concept of ligand bias, where a ligand preferentially activates specific intracellular signaling pathways upon binding to a receptor, is a critical frontier. It is currently unknown whether Neuromedin N exhibits such bias at NTS1 or NTS2, potentially favoring G protein-dependent pathways over β-arrestin-mediated signaling, or vice versa. This is a significant knowledge gap, as ligand bias could explain how Neuromedin N and neurotensin elicit different physiological responses despite acting on the same receptors. Future research, leveraging advanced structural biology techniques like those used to study the Neuromedin U receptor system, is needed to define the molecular basis of ligand recognition and preference. nih.gov Understanding these nuances is essential for deciphering the specific contributions of Neuromedin N to physiology.
Delineation of Complete Intracellular Signaling Networks Mediated by Neuromedin N
As a ligand for neurotensin receptors, Neuromedin N is understood to activate intracellular signaling cascades typical of G protein-coupled receptors. wikipedia.orgresearchgate.net The binding of neurotensin receptor agonists is known to stimulate Gαq/11 proteins, leading to the activation of phospholipase C and the subsequent production of second messengers like inositol (B14025) phosphates and the mobilization of intracellular calcium. nih.govuniprot.orgnih.gov This calcium signaling pathway is considered a key mechanism of action for the neurotensin/Neuromedin N system. researchgate.net
However, the complete intracellular signaling network downstream of Neuromedin N activation is far from fully delineated. The specific G protein subtypes that are preferentially engaged by Neuromedin N at each receptor subtype have not been exhaustively mapped. Furthermore, potential crosstalk with other critical signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathways including ERK and p38, remains largely unexplored for Neuromedin N, although such pathways are known to be modulated by other neuropeptide receptors. nih.gov A significant gap exists in understanding how the kinetics of receptor binding and intracellular ligand processing might shape the duration and profile of these signaling events, a phenomenon observed with the related Neuromedin U and S peptides. nih.gov
| Signaling Component | Current Understanding for Neuromedin N | Identified Research Gap |
| Receptors | Binds to Neurotensin Receptors (NTS1, NTS2). wikipedia.orgresearchgate.net | Comprehensive affinity and activity profile at all NTS subtypes (including NTS3/Sortilin) is needed. |
| G Proteins | Activates G protein-coupled receptors. researchgate.net | Identification of specific Gα subunits (Gαq/11, Gαi/o, etc.) preferentially coupled at each receptor. |
| Second Messengers | Implicated in calcium signaling pathways. researchgate.net | Full characterization of inositol phosphate (B84403) dynamics and calcium mobilization in different cell types. |
| Kinase Cascades | Largely uncharacterized. | Investigation into the activation of MAPK/ERK, p38, and other kinase pathways is required. |
| Ligand Bias | Unknown. | Elucidation of preferential signaling (e.g., G protein vs. β-arrestin) is a major priority. |
Investigation of the Physiological Significance of Differential Precursor Processing in Various Tissues
Neuromedin N is synthesized from a large precursor protein, pro-neurotensin/neuromedin N (pro-NT/NN), which also encodes neurotensin. nih.govnih.gov A fascinating aspect of this system is that the post-translational processing of this precursor is tissue-specific, orchestrated by different members of the proprotein convertase (PC) family of endoproteases. nih.govnih.gov This differential cleavage results in a distinct profile of bioactive peptides in various tissues. For instance, in the brain, the precursor is efficiently processed to yield mature neurotensin and Neuromedin N. In contrast, processing in the gut and adrenal glands is less complete, leading to the formation of larger peptides that contain the Neuromedin N or neurotensin sequence at their C-terminus (termed "large NN" and "large NT"). nih.govnih.gov
While the enzymatic basis for this differential processing is being uncovered, its physiological significance remains a major unanswered question. It is known that these larger, unprocessed forms are also biologically active and may possess greater metabolic stability compared to the smaller peptides. nih.govnih.gov This suggests that tissue-specific processing is a deliberate biological strategy to generate functional diversity. Future investigations must aim to understand why specific tissues favor the production of these different peptide forms and what unique physiological roles "large NN" plays in the gut that are distinct from the role of mature Neuromedin N in the central nervous system.
| Tissue | Primary Proprotein Convertase(s) | Major Peptide Products |
| Brain | PC2 | Neurotensin (NT), Neuromedin N (NN) nih.govnih.gov |
| Gut | PC1 | NT, Large Neuromedin N (large NN) nih.govnih.gov |
| Adrenals | PC5-A | NT, Large NN, Large Neurotensin (large NT) nih.govnih.gov |
Development of Highly Selective Pharmacological Tools (e.g., Agonists, Antagonists) for Research Applications
A significant impediment to clarifying the specific functions of Neuromedin N is the lack of highly selective pharmacological tools. Research on the broader neurotensin system has produced a variety of peptide and non-peptide analogs. researchgate.net However, there is a critical shortage of agonists and antagonists that can reliably discriminate between Neuromedin N and neurotensin at a given receptor, or that are selective for a specific neurotensin receptor subtype when activated by Neuromedin N.
The development of such tools is paramount. Selective agonists would allow researchers to stimulate pathways specifically related to Neuromedin N, while selective antagonists would enable the blockade of its effects to reveal its physiological necessity. Without these tools, it is exceptionally difficult to parse the individual contributions of Neuromedin N from the often-dominant effects of neurotensin in any given biological system. The creation of potent and selective antagonists, a recognized need in the parallel field of Neuromedin U research, would be a transformative step for the Neuromedin N field. nih.govresearchgate.net
Exploration of Novel Biological Functions and Interacting Systems for Neuromedin N
The known biological functions of Neuromedin N are primarily centered on the regulation of body temperature and pain perception. wikipedia.org However, given the wide distribution of its precursor in the central nervous system and the gastrointestinal tract, it is highly probable that Neuromedin N possesses a broader range of functions that remain undiscovered. uniprot.orgnih.gov Its presence in the gut-brain axis suggests potential roles in metabolism, appetite regulation, or intestinal function that have yet to be systematically investigated.
A key area for future research is the identification of systems that interact with Neuromedin N signaling. This includes potential crosstalk with other major neuropeptide systems, such as the opioid or dopaminergic pathways, which could modulate its analgesic effects. Furthermore, the possibility that Neuromedin N may interact with other, as-yet-unrecognized receptors cannot be discounted, a hypothesis that has gained traction for other neuromedin families. nih.govresearchgate.net Exploring these novel functions and interactions is essential for a complete understanding of Neuromedin N's place in physiology.
Refinement of Research Methodologies for Enhanced Precision, Throughput, and in vivo Relevance.
Advancing our understanding of Neuromedin N will depend heavily on the refinement and application of modern research methodologies. While classical techniques like competitive binding assays and in vivo behavioral tests in rodents have provided a foundational understanding, new approaches are needed for deeper insights. wikipedia.orgmedchemexpress.com
Precision: To dissect ligand bias and signaling kinetics, the use of sophisticated in vitro assays such as Förster resonance energy transfer (FRET) and bioluminescence resonance energy transfer (BRET) is required. At the molecular level, solving the high-resolution structures of Neuromedin N bound to its receptors using techniques like cryogenic electron microscopy (Cryo-EM) will provide an atomic-level blueprint for designing selective drugs, mirroring recent successes in the Neuromedin U receptor field. nih.gov
Throughput: To address the lack of selective pharmacological tools, the development and implementation of high-throughput screening (HTS) platforms are necessary. These platforms can rapidly test large libraries of compounds to identify novel and selective agonists or antagonists for Neuromedin N's target receptors.
In vivo Relevance: The creation of more sophisticated genetic animal models is crucial. For example, generating conditional knockout mice in which the Neuromedin N-encoding sequence of the pro-NT/NN gene is deleted while leaving the neurotensin sequence intact would allow for the definitive study of Neuromedin N's functions in vivo. Additionally, the future development of radiolabeled ligands specific to Neuromedin N could enable advanced in vivo imaging techniques, such as SPECT/CT, to map its precise sites of action and receptor occupancy in real-time. mdpi.com
Q & A
Basic Research Questions
Q. How can researchers validate the purity and structural integrity of Neuromedin N (trifluoroacetate salt)?
- Methodological Answer : Purity should be assessed using reverse-phase HPLC with UV detection at 214 nm or 280 nm, ensuring ≥95% purity as standard for synthetic peptides . Structural validation requires mass spectrometry (MALDI-TOF or ESI-MS) to confirm molecular weight and sequence integrity. For trifluoroacetate counterion verification, elemental analysis or NMR can detect residual trifluoroacetic acid .
Q. What protocols are recommended for reconstitution and storage of Neuromedin N to maintain stability?
- Methodological Answer : Reconstitute lyophilized peptide in sterile, ultrapure water (pH 7.0) or acetic acid (0.1% v/v) to minimize aggregation. Aliquot to avoid freeze-thaw cycles and store at -20°C in airtight vials under inert gas (e.g., argon) to prevent oxidation . Long-term stability (>4 years) is achievable under these conditions, but bioactivity should be rechecked after prolonged storage .
Q. How should researchers design in vitro assays to evaluate Neuromedin N’s receptor binding affinity?
- Methodological Answer : Use calcium mobilization assays in HEK293 or CHO cells transfected with Neuromedin receptors (e.g., NMUR1/NMUR2). Measure intracellular Ca²⁺ flux via fluorescent dyes (e.g., Fluo-4) and calculate EC₅₀ values. Include positive controls (e.g., Neuromedin U-23) and negative controls (receptor-deficient cells) to validate specificity .
Advanced Research Questions
Q. How can conflicting data on Neuromedin N’s receptor specificity between in vitro and in vivo models be resolved?
- Methodological Answer : Discrepancies may arise from differences in receptor isoform expression, pharmacokinetics, or metabolic clearance. Perform parallel experiments:
- In vitro : Use tissue-specific primary cells (e.g., colon smooth muscle) to mimic physiological conditions .
- In vivo : Employ receptor knockout models or selective antagonists (e.g., PD 168368 for Neuromedin B receptor) to isolate pathways .
- Quantify peptide stability via LC-MS in plasma or tissue homogenates to assess degradation rates .
Q. What experimental considerations are critical when comparing Neuromedin N’s effects across species (e.g., rat vs. mouse)?
- Methodological Answer :
- Dosage : Adjust for metabolic rate differences (e.g., allometric scaling: mouse dose × 12.3 ≈ rat dose) .
- Administration route : Intrathecal injection may bypass systemic degradation for CNS studies, while intravenous delivery ensures systemic exposure .
- Endpoint selection : Use species-specific biomarkers (e.g., mechanical pain thresholds in rats via von Frey test) .
Q. How does the trifluoroacetate counterion impact Neuromedin N’s bioactivity in cellular assays?
- Methodological Answer : Trifluoroacetate (TFA) can interfere with cell viability at high concentrations. Dialyze the peptide against PBS (pH 7.4) or use ion-exchange chromatography to replace TFA with acetate if cytotoxicity is observed . Include a vehicle control (TFA-only) to isolate counterion effects .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing dose-response relationships in Neuromedin N studies?
- Methodological Answer : Fit data to a sigmoidal dose-response curve (variable slope) using software like GraphPad Prism. Report EC₅₀/IC₅₀ with 95% confidence intervals. For in vivo studies, use mixed-effects models to account for inter-animal variability .
Q. How can researchers address low reproducibility in Neuromedin N’s effects on energy homeostasis?
- Methodological Answer : Standardize animal housing conditions (e.g., circadian rhythm, diet). Use telemetry for continuous core temperature monitoring . Validate peptide batches via circular dichroism (CD) spectroscopy to confirm secondary structure consistency .
Safety and Compliance
Q. What safety protocols are essential when handling trifluoroacetate salts in Neuromedin N experiments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
